3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Overview
Description
3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a complex organic compound characterized by the presence of a pyrazole ring substituted with chloro and difluoromethyl groups, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multiple stepsThe final step involves coupling the pyrazole derivative with benzoic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of difluoromethyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, targeting the carbonyl group in the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and difluoromethyl sites.
Scientific Research Applications
3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. This modulation can result in the inhibition or activation of specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
3,5-Bis(trifluoromethyl)benzoic acid: This compound shares the benzoic acid moiety but differs in the substitution pattern on the aromatic ring.
4-(Trifluoromethyl)benzoic acid: Another related compound with a single trifluoromethyl group, used in different chemical applications.
2-(Trifluoromethyl)benzoic acid: Similar in structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications
The uniqueness of 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF4N2O2/c14-8-9(11(15)16)19-20(10(8)12(17)18)5-6-2-1-3-7(4-6)13(21)22/h1-4,11-12H,5H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANOHLGPDCCJJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=C(C(=N2)C(F)F)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150148 | |
Record name | 3-[[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001510-04-8 | |
Record name | 3-[[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001510-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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